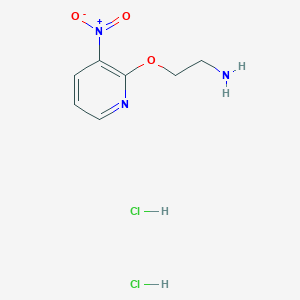
2-(2-氨基乙氧基)-3-硝基吡啶二盐酸盐
描述
“2-(2-Aminoethoxy)ethanol”, also known as Diglycolamine, is a colorless to light yellow, thick liquid with a fishy odor . It’s used mainly in stripper solutions for applications in electronics, in gas treating to remove carbon dioxide and hydrogen sulfide, and in coolants/lubricants for metal working applications .
Synthesis Analysis
The synthesis of compounds similar to “2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride” has been reported. For instance, the synthesis of “2-(2-aminoethoxy)ethanol” involves the reaction of diamine with carbon disulfide with a 1:2 molar ratio . Another method involves the amination of alcohols such as diethylene glycol (DEG) with aminating agents such as ammonia .
Molecular Structure Analysis
The molecular formula of “2-(2-Aminoethoxy)ethanol” is C4H11NO2, and its molecular weight is 105.14 . The structure contains both amine and alcohol substituents .
Chemical Reactions Analysis
“2-(2-Aminoethoxy)ethanol” is an organic compound with both amine and alcohol substituents. It neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Physical And Chemical Properties Analysis
“2-(2-Aminoethoxy)ethanol” is a colorless to light yellow, thick liquid with a fishy odor. It has a density of 1.05 and is miscible with water .
科学研究应用
Synthesis of Metal Complexes
2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride: is used in the synthesis of metal complexes, particularly with molybdenum (VI) and vanadium (IV). These complexes are characterized by their non-electrolytic nature and have been studied for their antimicrobial activities . The ligand forms strong bonds with metals due to the electron flow from nitrogen to sulfur, which facilitates strong donation from ligand to metal.
Antimicrobial Applications
The synthesized ligand mentioned above has shown potential in antimicrobial applications. It has been tested for antibacterial and antifungal activities, which are crucial in the development of new medications and treatments for various infections .
Supramolecular Chemistry
Due to its strong metal-binding properties, 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride can be used in supramolecular chemistry for the self-assembly of macrocycles, cages, catenanes, and nanoparticles. This application is significant in the field of nanotechnology and materials science .
Agricultural Chemicals
This compound’s derivatives are applicable in the agricultural sector. They can be used in the formulation of crop protection products, aiding in the control of pests and diseases that affect crop yield .
Electronics Manufacturing
The compound finds use in electronics manufacturing as part of stripper solutions. These solutions are vital in the production and maintenance of electronic components, where precision and reliability are paramount .
安全和危害
属性
IUPAC Name |
2-(3-nitropyridin-2-yl)oxyethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3.2ClH/c8-3-5-13-7-6(10(11)12)2-1-4-9-7;;/h1-2,4H,3,5,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPBQQYZCJNNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCCN)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B1447877.png)
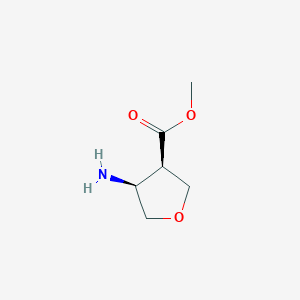
![5-({[5-(Trifluoromethyl)-2-furyl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B1447886.png)
![3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1447887.png)
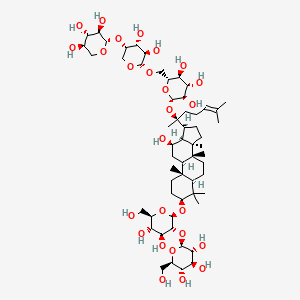
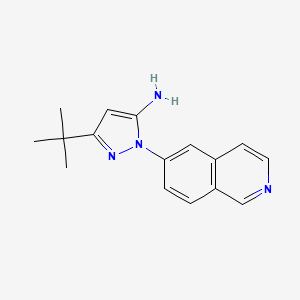
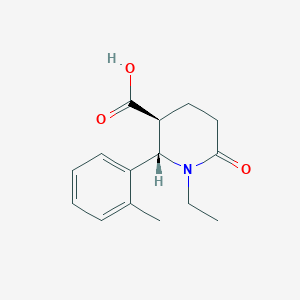

![2-((2R,4aR,6R,7R,8R,8aS)-6,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1447893.png)

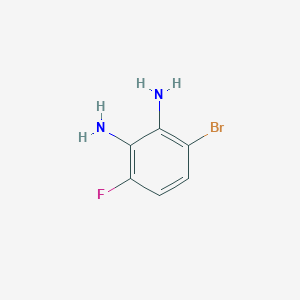
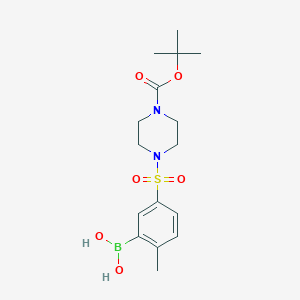

![5-Chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B1447899.png)